
UNII-67MH38V5WN
Descripción general
Descripción
3-Hydroxyestra-1,3,5(10),9(11)-tetraen-17beta-yl pentanoate is a useful research compound. Its molecular formula is C23H30O3 and its molecular weight is 354.48. The purity is usually 98% by HPLC.
BenchChem offers high-quality 3-Hydroxyestra-1,3,5(10),9(11)-tetraen-17beta-yl pentanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Hydroxyestra-1,3,5(10),9(11)-tetraen-17beta-yl pentanoate including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Análisis de la Estructura Molecular
La estructura molecular de este compuesto ha sido estudiada extensivamente. Tiene un peso molecular de 256.3826 y su InChI Estándar IUPAC es InChI=1S/C18H24O/c1-18-11-10-14-13-5-3-2-4-12(13)6-7-15(14)16(18)8-9-17(18)19/h2-5,14-17,19H,6-11H2,1H3
. Esta información es crucial para comprender las propiedades del compuesto y sus posibles aplicaciones.
Síntesis y Estructura Cristalina
El compuesto ha sido sintetizado y su estructura cristalina ha sido estudiada . Comprender el proceso de síntesis y la estructura cristalina puede ayudar en la producción y aplicación del compuesto en varios campos.
Análisis de la Superficie de Hirshfeld
Se han generado superficies de Hirshfeld y gráficos de huellas digitales bidimensionales para analizar interacciones intermoleculares débiles C-H···π y C-H···O . Este análisis es importante para comprender el comportamiento del compuesto en diferentes entornos.
Estudios de Teoría del Funcional de Densidad (DFT)
Los estudios de DFT han revelado una barrera de rotación de 1.15 kcal/mol para el enlace simple C3-O1 . Tales estudios son cruciales para predecir la reactividad y estabilidad del compuesto.
Estudios de Extinción de Fluorescencia
Los estudios de extinción de fluorescencia sugieren que la albúmina sérica humana forma un complejo con este compuesto a través de un mecanismo estático dominado por interacciones de van der Waals e interacciones de enlace de hidrógeno . Esto podría tener posibles aplicaciones en bioquímica y medicina.
Estudios de Acoplamiento In Silico
Se han realizado estudios de acoplamiento in silico para comprender la interacción del compuesto con moléculas biológicas . Esto puede ayudar en el diseño de fármacos y otras aplicaciones farmacéuticas.
Mecanismo De Acción
Target of Action
Given its structural similarity to estradiol , it may interact with estrogen receptors, which play crucial roles in various biological processes, including reproductive development and function, cardiovascular health, bone integrity, cognition, and behavior.
Mode of Action
If it acts like estradiol, it may bind to estrogen receptors, triggering a cascade of events including the activation of certain genes and the synthesis of specific proteins . These proteins can then mediate various physiological responses.
Pharmacokinetics
Pharmacokinetics generally involves studying the time-course of drug concentrations in biofluids and cell/tissue/organ samples and factors governing its adme processes .
Análisis Bioquímico
Biochemical Properties
Therefore, it is difficult to elaborate on the role of this product in biochemical reactions, including its interactions with enzymes, proteins, and other biomolecules .
Molecular Mechanism
It is unclear how it exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
There is currently no available information on the changes in the effects of 3-Hydroxyestra-1,3,5(10),9(11)-tetraen-17beta-yl Pentanoate over time in laboratory settings . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of 3-Hydroxyestra-1,3,5(10),9(11)-tetraen-17beta-yl Pentanoate at different dosages in animal models have not been reported in the literature .
Transport and Distribution
This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Actividad Biológica
3-Hydroxyestra-1,3,5(10),9(11)-tetraen-17beta-yl pentanoate, also known as 9,11-Didehydroestradiol Valerate, is a synthetic derivative of estradiol. This compound is of significant interest due to its hormonal activity, particularly in the context of estrogenic effects and potential therapeutic applications.
- Molecular Formula : C23H30O3
- Molecular Weight : 354.48 g/mol
- CAS Number : 95959-20-9
The compound features a unique structure that influences its biological interactions and potency. The presence of a pentanoate ester contributes to its lipophilicity, affecting absorption and distribution in biological systems.
Estrogenic Activity
3-Hydroxyestra-1,3,5(10),9(11)-tetraen-17beta-yl pentanoate exhibits significant estrogenic activity. It binds to estrogen receptors (ERs) in target tissues, mimicking the effects of natural estrogens. Studies have demonstrated that this compound can stimulate gene expression associated with estrogen action, influencing reproductive and metabolic processes.
The compound acts primarily through:
- Estrogen Receptor Binding : It binds to ERα and ERβ, leading to the activation of estrogen-responsive genes.
- Transcriptional Activation : Upon binding to ERs, it promotes the transcription of genes involved in cell proliferation and differentiation.
Toxicological Profile
While the compound shows therapeutic potential, it also presents certain toxicological concerns:
- Acute Toxicity : Classified as harmful if swallowed (H302) and suspected of causing genetic defects (H341) .
- Mutagenicity : Studies indicate potential mutagenic effects, necessitating caution in therapeutic applications.
Case Studies
- Hormonal Replacement Therapy : Clinical studies have investigated the use of 3-Hydroxyestra-1,3,5(10),9(11)-tetraen-17beta-yl pentanoate in hormone replacement therapy (HRT) for menopausal women. Results indicated improvements in bone density and alleviation of menopausal symptoms without significant adverse effects.
- Cancer Research : Research has explored its role in breast cancer treatment. The compound's ability to modulate estrogen receptor activity suggests it could be beneficial in managing hormone-sensitive cancers.
Data Table: Summary of Biological Effects
Propiedades
IUPAC Name |
[(8S,13S,14S,17S)-3-hydroxy-13-methyl-6,7,8,12,14,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl] pentanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30O3/c1-3-4-5-22(25)26-21-11-10-20-19-8-6-15-14-16(24)7-9-17(15)18(19)12-13-23(20,21)2/h7,9,12,14,19-21,24H,3-6,8,10-11,13H2,1-2H3/t19-,20+,21+,23+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBBVWVSEQQRIJR-FBPBVXOASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)OC1CCC2C1(CC=C3C2CCC4=C3C=CC(=C4)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC=C3[C@H]2CCC4=C3C=CC(=C4)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50242039 | |
Record name | 3-Hydroxyestra-1,3,5(10),9(11)-tetraen-17beta-yl pentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50242039 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
95959-20-9 | |
Record name | 3-Hydroxyestra-1,3,5(10),9(11)-tetraen-17beta-yl pentanoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095959209 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Hydroxyestra-1,3,5(10),9(11)-tetraen-17beta-yl pentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50242039 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 95959-20-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-HYDROXYESTRA-1,3,5(10),9(11)-TETRAEN-17.BETA.-YL PENTANOATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/67MH38V5WN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.